3-cyclopropyl-6-{[1-(1H-imidazole-4-carbonyl)piperidin-4-yl]methoxy}pyridazine
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Overview
Description
3-cyclopropyl-6-{[1-(1H-imidazole-4-carbonyl)piperidin-4-yl]methoxy}pyridazine is a complex organic compound that features a pyridazine ring substituted with a cyclopropyl group and a methoxy group linked to a piperidinyl-imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-6-{[1-(1H-imidazole-4-carbonyl)piperidin-4-yl]methoxy}pyridazine involves multiple steps, starting with the preparation of the pyridazine core. The cyclopropyl group is introduced via cyclopropanation reactions, while the methoxy group is typically added through nucleophilic substitution reactions. The piperidinyl-imidazole moiety is synthesized separately and then coupled to the pyridazine core using standard peptide coupling reagents such as EDCI or DCC in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-6-{[1-(1H-imidazole-4-carbonyl)piperidin-4-yl]methoxy}pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
3-cyclopropyl-6-{[1-(1H-imidazole-4-carbonyl)piperidin-4-yl]methoxy}pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-6-{[1-(1H-imidazole-4-carbonyl)piperidin-4-yl]methoxy}pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety is known to interact with metal ions in enzyme active sites, potentially inhibiting their activity. The piperidinyl group may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
1-(1H-imidazole-1-carbonyl)piperidin-4-yl derivatives: These compounds share the imidazole-piperidine core but differ in their substituents on the pyridazine ring.
Cyclopropyl-substituted pyridazines: These compounds have similar cyclopropyl groups but may lack the imidazole-piperidine moiety.
Uniqueness
3-cyclopropyl-6-{[1-(1H-imidazole-4-carbonyl)piperidin-4-yl]methoxy}pyridazine is unique due to its combination of a cyclopropyl group, a methoxy group, and a piperidinyl-imidazole moiety. This unique structure may confer specific biological activities and chemical reactivity that are not observed in similar compounds .
Properties
IUPAC Name |
[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-imidazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c23-17(15-9-18-11-19-15)22-7-5-12(6-8-22)10-24-16-4-3-14(20-21-16)13-1-2-13/h3-4,9,11-13H,1-2,5-8,10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEOXNQISDKFHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)OCC3CCN(CC3)C(=O)C4=CN=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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